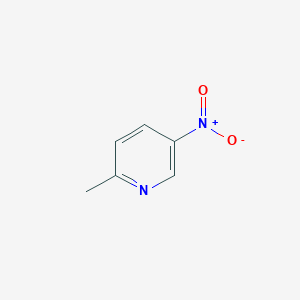

2-Methyl-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-3-6(4-7-5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZINSZJSVMICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383213 | |

| Record name | 2-Methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-68-9 | |

| Record name | 2-Methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 2 Methyl 5 Nitropyridine

Precursor-Based Synthesis

This approach utilizes specific precursor molecules that are chemically transformed to yield the desired 2-Methyl-5-nitropyridine.

One documented method involves the use of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as the starting material. chemicalbook.com In a specific procedure, this ester is treated with cold aqueous 20% sulfuric acid and heated. Following this, the reaction mixture is cooled and the pH is adjusted to 10 with a cold dilute sodium hydroxide (B78521) solution. The desired product, this compound, is then extracted using dichloromethane (B109758). This process has been reported to yield the product as a brown solid with a high yield of 83%. chemicalbook.com

Another synthetic route describes the reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine in the presence of a base to form 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester. google.com This intermediate is then treated with an acidic solution to produce 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. google.com

A microwave-assisted protocol has also been developed for the α-arylation of diethyl malonate with aryl halides, including N-heterocyclic compounds like 2-bromopyridine, to produce α-aryl malonates which are key intermediates for various heterocyclic compounds. arabjchem.org

This compound can also be synthesized from derivatives of 2-amino-5-methylpyridine. This pathway often involves the intermediate 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov This intermediate is a versatile building block in organic synthesis. innospk.com

The synthesis of 2-chloro-5-methyl-3-nitropyridine can be achieved by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine (B188116) using thionyl chloride in the presence of N,N-dimethylformamide. prepchem.comnih.gov The resulting 2-chloro-5-methyl-3-nitropyridine is an important intermediate for producing various bioactive products. nih.gov

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 1. aq. H₂SO₄, heat 2. aq. NaOH | - | This compound | 83% | chemicalbook.com |

| 2-amino-5-methylpyridine | Multiple steps | 2-chloro-5-methyl-3-nitropyridine | This compound | Not specified | nih.gov |

| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF | - | 2-chloro-5-methyl-3-nitropyridine | 92% | nih.gov |

Nitration Reactions in Pyridine (B92270) Chemistry

Nitration is a fundamental reaction in the synthesis of nitro-substituted pyridines. However, the direct nitration of pyridine itself is often challenging.

Direct nitration of pyridine with common nitrating agents like nitric acid or mixed nitric and sulfuric acids generally results in very low yields of nitropyridines. researchgate.netwikipedia.org This is due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic aromatic substitution. wikipedia.org To overcome this, more potent nitrating systems or alternative strategies are employed.

One effective method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃). researchgate.netresearchgate.net This procedure, often referred to as Bakke's procedure, provides good yields of 3-nitropyridine (B142982) and its derivatives. researchgate.net For instance, the reaction of pyridine with N₂O₅ followed by aqueous NaHSO₃ gives 3-nitropyridine in a 77% yield. researchgate.netresearchgate.net This method is also applicable to substituted pyridines, affording good yields for 4-substituted pyridines and moderate yields for 3-substituted pyridines. researchgate.netresearchgate.net

The mechanism of nitration using dinitrogen pentoxide and sodium bisulfite is not a typical electrophilic aromatic substitution. researchgate.netntnu.no The reaction proceeds through a multi-step pathway involving the initial formation of an N-nitropyridinium ion. researchgate.netrsc.orgrsc.org

The reaction of pyridine with N₂O₅ in an organic solvent produces N-nitropyridinium nitrate. researchgate.netpsu.edu Upon treatment with an aqueous solution of NaHSO₃, unstable 1,2- and 1,4-dihydropyridine (B1200194) intermediates are formed. rsc.orgrsc.org These intermediates then rearrange to form the β-nitropyridine product. rsc.orgrsc.org

A key step in this mechanism is the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net Evidence suggests that this migration occurs via a chemicalbook.comCurrent time information in Bangalore, IN. sigmatropic shift. researchgate.netrsc.orgrsc.orgpsu.edu This proposed mechanism is supported by studies on the nitration of various dimethylpyridines. psu.edu The reaction of the 1,2-dihydropyridine intermediate is only marginally affected by the polarity of the reaction medium, which is consistent with a concerted sigmatropic shift rather than a mechanism involving the formation of an ion pair. rsc.orgrsc.org

The direct nitration of substituted pyridines using the N₂O₅–NaHSO₃ method generally shows high regioselectivity for the β-position (C-3 or C-5). rsc.org For 3-substituted pyridines, nitration occurs at the 5-position. rsc.org However, the yields can be influenced by the nature and position of the substituent. For example, the nitration of 4-acetylpyridine (B144475) gives a 67% yield of 4-acetyl-3-nitropyridine, while the nitration of 3-acetylpyridine (B27631) results in only a 19% yield of 3-acetyl-5-nitropyridine. rsc.org

Optimization of reaction conditions, such as the concentration of sodium bisulfite, the reaction medium, and temperature, has been investigated to improve the yields of 3-nitropyridines. ntnu.no A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane or nitromethane (B149229) and then adding the resulting slurry to a solution of sodium bisulfite in a methanol/water mixture. ntnu.no

Nitration of Pyridine N-oxides

The nitration of pyridine N-oxides serves as a crucial method for the synthesis of various nitropyridine derivatives. In contrast to pyridine itself, pyridine N-oxides facilitate electrophilic substitution at the 4-position, making them important intermediates. nih.gov The presence of an N-oxide group directs nitration predominantly to the 4-position. abertay.ac.uk

For instance, the nitration of 2-methylpyridine (B31789) N-oxide yields 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov This regioselectivity is attributed to the electronic effects of the N-oxide and methyl groups. abertay.ac.uk The N-oxide group's directing effect is even stronger than that of an alkoxy group. abertay.ac.uk For example, while 2-ethoxypyridine (B84967) undergoes nitration to give 5-nitro-2-ethoxypyridine, the corresponding N-oxide is nitrated at the 4-position. abertay.ac.uk Similarly, 2- and 3-methoxypyridine (B1141550) N-oxides are also nitrated at the 4-position. abertay.ac.uk

However, the substitution pattern can influence the reaction's outcome. In the case of 3-t-butylpyridine N-oxide, steric hindrance from the bulky t-butyl group leads to nitration at the positions alpha to the nitrogen, resulting in deoxygenated 3-t-butyl-2- or 3-t-butyl-6-nitropyridines. abertay.ac.uk

A described procedure for the synthesis of 2-methyl-4-nitropyridine N-oxide involves the nitration of 2-methylpyridine N-oxide, followed by crystallization from a toluene (B28343)/chloroform mixture to yield yellow needles. nih.gov

Multi-component Reactions for Nitropyridine Synthesis

A significant advancement in nitropyridine synthesis is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govacs.org This method allows for the synthesis of nitropyridines that are otherwise difficult to produce. nih.gov In this reaction, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.govkochi-tech.ac.jp

The TCRT typically involves the reaction of dinitropyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.gov The use of ammonium acetate is often preferred as it is a more practical and user-friendly solid nitrogen source compared to ammonia gas. kochi-tech.ac.jpresearchgate.net This reaction can be used to produce a variety of substituted nitropyridines. For example, reacting dinitropyridone with aromatic ketones in the presence of ammonium acetate yields 2-arylated 5-nitropyridines. kochi-tech.ac.jp Similarly, using cycloalkanones or α,β-unsaturated ketones leads to the formation of nitrated cycloalka[b]pyridines and 2-alkenyl/alkynyl-5-nitropyridines, respectively. researchgate.netoup.com

The reaction is believed to proceed through the formation of a bicyclic intermediate, which then undergoes ring opening and aromatization to yield the final nitropyridine product. kochi-tech.ac.jp

Another multicomponent approach involves the reaction of nitroacetone or 2-nitroacetophenone with a β-dicarbonyl compound, such as acetylacetone, an aldehyde source, and ammonium acetate. bohrium.commdpi.com This method has been successfully used to synthesize various 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can then be oxidized to the corresponding 5-nitropyridines. mdpi.comresearchgate.net

For instance, a four-component reaction of 2-nitroacetophenone, acetaldehyde (B116499) diethyl acetal (B89532), acetylacetone, and ammonium acetate in acetic acid yields previously inaccessible 4-methyl-substituted 5-nitro-1,4-dihydropyridines. mdpi.com The use of acetaldehyde diethyl acetal as a source of acetaldehyde is a key feature of this method. mdpi.com However, attempts to use nitroacetone in a similar four-component reaction with acetylacetone, acetaldehyde diethyl acetal, and ammonium acetate at 60 °C resulted in tarring of the reaction mixture. mdpi.com

A general procedure for the synthesis of 6-aryl-5-nitro-1,4-dihydropyridines involves dissolving a substituted nitroacetophenone in glacial acetic acid and adding urotropine, ammonium acetate, and acetylacetone. The reaction mixture is stirred at 60 °C for a short period, and the product is isolated after cooling. buketov.edu.kz

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, focusing on reducing environmental impact and improving efficiency. bohrium.comosi.lvresearchgate.net Multicomponent reactions (MCRs) are a prime example of this approach, as they often involve fewer steps, generate less waste, and have higher atom economy compared to traditional linear syntheses. bohrium.comresearchgate.net

Furthermore, innovations in green synthesis methods for this compound are being explored, with some approaches offering up to a 35% improvement in efficiency. globalgrowthinsights.com These advancements highlight a shift towards more sustainable and environmentally conscious chemical manufacturing.

Synthetic Routes to Related Nitropyridine Isomers and Derivatives

An alternative and efficient method for the synthesis of 3-alkylated/arylated 5-nitropyridines has been developed utilizing a three-component ring transformation (TCRT) of 3,5-dinitro-2-pyridone. acs.orgresearchgate.netfigshare.comnih.gov This approach involves treating the dinitropyridone with an aldehyde in the presence of ammonium acetate. acs.orgfigshare.comnih.gov A key advantage of this method is the ability to easily modify the substituent at the 3-position by simply changing the starting aldehyde. acs.orgresearchgate.netfigshare.comnih.gov The use of solid ammonium acetate as the nitrogen source also makes the process more practical and user-friendly compared to using ammonia. acs.orgresearchgate.netfigshare.comnih.gov

The reaction is believed to proceed via a TCRT mechanism. acs.org For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with butanal in the presence of ammonium acetate in ethanol (B145695) at 65 °C for 24 hours yields the corresponding 3-substituted 5-nitropyridine. acs.org This method has been successfully applied to a range of alkyl and aryl aldehydes, providing a versatile route to this class of compounds. acs.org For instance, the reaction with propanal afforded 3-methyl-5-nitropyridine (B1361628) in a 52% yield, while using a bulkier aldehyde like pivalaldehyde resulted in a 71% yield of 3-isopropyl-5-nitropyridine. acs.org

This one-step reaction under mild conditions offers a significant improvement in the synthetic accessibility of 3-substituted 5-nitropyridine frameworks. acs.org

Synthesis of 2-Methyl-3-nitropyridines and 2-Styryl-3-nitropyridines

The synthesis of 2-methyl-3-nitropyridines is typically achieved through a two-step process starting from commercially available 2-chloro-3-nitropyridines. a2bchem.com This method involves a reaction with diethyl malonate, followed by acidic hydrolysis and decarboxylation. a2bchem.com

The general procedure for the synthesis of 2-methyl-3-nitropyridines begins with the dropwise addition of diethyl malonate to a stirred suspension of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF). a2bchem.com After the evolution of hydrogen ceases, a solution of the corresponding 2-chloro-3-nitropyridine (B167233) in THF is added. The resulting mixture is stirred at room temperature, then worked up by pouring it into water, acidifying with concentrated hydrochloric acid, and extracting with a suitable solvent like chloroform. a2bchem.com The subsequent step involves the addition of 50% sulfuric acid to the residue, which facilitates hydrolysis and decarboxylation to yield the desired 2-methyl-3-nitropyridine. a2bchem.comchemicalbook.com

Once the 2-methyl-3-nitropyridines are obtained, they can be further functionalized to produce 2-styryl-3-nitropyridines. This is accomplished through a condensation reaction with various aromatic aldehydes. chemicalbook.comrsc.org These reactions are typically carried out under mild conditions and result in the formation of the corresponding 2-styrylpyridines, which are valuable in the synthesis of novel fluorescent molecules. a2bchem.comrsc.org The reaction between 2-methyl-3-nitropyridines and aromatic aldehydes exclusively yields trans-diarylethenes, a stereochemistry confirmed by NMR spectroscopy. a2bchem.com

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-3-nitropyridines | 1. Diethyl malonate, NaH, THF; 2. H2SO4 | 2-Methyl-3-nitropyridines | a2bchem.comchemicalbook.com |

| 2-Methyl-3-nitropyridines | Aromatic aldehydes | 2-Styryl-3-nitropyridines | a2bchem.comrsc.org |

The reactions of these synthesized compounds with S-nucleophiles have also been explored. Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions, leading to substitution products in good yields. chemicalbook.comrsc.org It has been observed that the 3-nitro group tends to be selectively substituted in the presence of another leaving group at the 5-position. a2bchem.com

Synthesis of Halogenated this compound Derivatives (e.g., 3-Bromo-2-methyl-5-nitropyridine)

The synthesis of halogenated this compound derivatives involves the introduction of a halogen atom onto the pyridine ring. While a direct synthesis for 3-bromo-2-methyl-5-nitropyridine (B69926) is not extensively detailed in the provided context, the synthesis of related brominated nitropyridine derivatives provides insight into potential synthetic routes.

One approach involves the bromination of a suitable pyridine precursor. For instance, the synthesis of 3-bromo-2-methylpyridine (B185296) has been achieved by treating 2-methylpyridine with bromine in the presence of aluminum chloride at 100°C. chemicalbook.com This brominated intermediate could potentially undergo nitration to yield the desired product, although specific conditions for this nitration are not provided.

Another relevant synthetic pathway is the manipulation of substituted nitropyridines. For example, 5-bromo-2-chloro-3-nitropyridine (B118568) can be converted to 5-bromo-2-methoxy-3-nitropyridine (B130787) by reaction with sodium methoxide (B1231860) in methanol. chemicalbook.com This demonstrates the reactivity of halogenated nitropyridines and the potential for nucleophilic substitution at the 2-position.

Furthermore, the synthesis of methyl 3-bromo-4-methyl-5-nitropicolinate has been reported starting from 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org This multi-step synthesis involves the initial formation of the chloro derivative, followed by an iodination step using sodium iodide and trimethylsilyl (B98337) chloride, and subsequent carbonylation. rsc.org Although this is a different isomer, the methodologies for halogenation and functional group interconversion are relevant.

| Precursor | Reagents | Product | Reference |

| 2-Methylpyridine | Br2, AlCl3 | 3-Bromo-2-methylpyridine | chemicalbook.com |

| 5-Bromo-2-chloro-3-nitropyridine | NaOCH3, Methanol | 5-Bromo-2-methoxy-3-nitropyridine | chemicalbook.com |

| 3-Bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | rsc.org |

Reactivity and Reaction Mechanisms of 2 Methyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring nitrogen significantly depletes the electron density of the aromatic system, making 2-methyl-5-nitropyridine susceptible to nucleophilic aromatic substitution (SₙAr) reactions. ontosight.aiwikipedia.org This activation is key to its utility as a synthetic intermediate.

Substitution of the Nitro Group

Contrary to typical SₙAr reactions where halogens or other good leaving groups are displaced, under certain conditions, the nitro group itself can act as the leaving group (nucleofuge). This phenomenon is particularly observed in reactions with soft nucleophiles.

Research has shown that nitropyridines can react with sulfur nucleophiles, such as thiols, leading to the substitution of the nitro group. nih.govresearchgate.net Studies on 2-methyl-3-nitropyridines demonstrated that upon heating with thiols in the presence of a base like potassium carbonate in DMF, the 3-nitro group is selectively replaced by the thiolate anion. nih.govresearchgate.net For instance, the reaction of 2-methyl-3-nitropyridines with various thiols results in the selective formation of 3-thioether products. nih.gov While much of the detailed research focuses on the 3-nitro isomer, the principle that the nitro group can be a viable leaving group, especially in reactions with soft nucleophiles like thiolates, is an important aspect of nitropyridine chemistry. nih.gov In these reactions, the nitro group's ability to stabilize the negative charge in the Meisenheimer intermediate facilitates its own departure.

The reaction of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions proceeds under mild conditions to provide substitution products in good yields. researchgate.net The table below summarizes the reaction of various 2-methyl-3-nitropyridines with thiols, illustrating the selective substitution of the nitro group.

| Entry | Substrate | Thiol (R²SH) | Product | Yield (%) |

| 1 | 2-Methyl-3-nitropyridine | Benzylthiol | 2-Methyl-3-(benzylthio)pyridine | 85 |

| 2 | 5-Bromo-2-methyl-3-nitropyridine | Benzylthiol | 5-Bromo-2-methyl-3-(benzylthio)pyridine | 88 |

| 3 | 5-Chloro-2-methyl-3-nitropyridine | Benzylthiol | 5-Chloro-2-methyl-3-(benzylthio)pyridine | 91 |

| 4 | 2-Methyl-3-nitropyridine | 4-Chlorobenzylthiol | 3-((4-Chlorobenzyl)thio)-2-methylpyridine | 86 |

Data adapted from studies on 2-methyl-3-nitropyridines to illustrate the principle of nitro group substitution by thiols. nih.gov

The position of the nitro group on the pyridine ring is a critical determinant of regioselectivity in SₙAr reactions. The nitro group strongly activates the positions ortho and para to itself towards nucleophilic attack through resonance stabilization of the intermediate Meisenheimer complex. stackexchange.comechemi.com

Ortho/Para Activation : In this compound, the nitro group is at the 5-position. It therefore strongly activates the 2- and 4-positions for nucleophilic attack. The nitrogen atom of the pyridine ring also activates the 2-, 4-, and 6-positions. uoanbar.edu.iq

Inductive Effects : The nitro group also exerts a powerful inductive electron-withdrawing effect, which decreases the electron density at the adjacent carbons, particularly the ortho positions, making them more electrophilic. stackexchange.comechemi.com

Thermodynamic vs. Kinetic Control : In cases with multiple potential leaving groups, the outcome can be influenced by kinetic versus thermodynamic control. Attack at the most electron-deficient position is often kinetically favored, while the formation of the most stable product is thermodynamically favored. stackexchange.comechemi.com For 3-nitropyridine (B142982), oxidative nucleophilic substitution with amines occurs with high regioselectivity at the position para to the nitro group (the 2-position). researchgate.net

This interplay of electronic effects dictates where a nucleophile will preferentially attack the ring.

Halogen-Nitro Group Interplay in Reactivity (e.g., 3-Bromo-2-methyl-5-nitropyridine)

In nitropyridines containing both a nitro group and a halogen, a competitive interplay exists. The relative reactivity depends on the positions of the substituents and the nature of the nucleophile. Research on 3-nitro-5-halopyridines revealed that the 3-NO₂ group can be more susceptible to substitution by thiols than a halogen (Cl or Br) at the 5-position. nih.gov This indicates that the nitro group can be a better leaving group than a halogen in certain contexts, a finding that contrasts with many standard SₙAr reactions. researchgate.net

In the case of 3-bromo-2-methyl-5-nitropyridine (B69926), both the bromine at C-3 and the nitro group at C-5 are potential leaving groups, and they activate different positions on the ring for nucleophilic attack. a2bchem.comnih.gov The bromine atom can be substituted by various nucleophiles. However, the strong activation provided by the nitro group often directs the course of the reaction. For instance, in the synthesis of certain bioactive molecules, a halogen may be displaced in preference to the nitro group, or vice-versa, depending on the specific reaction conditions and the nucleophile employed. rsc.org

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines. organic-chemistry.org This reaction involves the addition of a nucleophile (a carbanion bearing a leaving group at the nucleophilic center) to the aromatic ring, followed by a base-induced β-elimination to restore aromaticity. acs.orgnih.gov

The substitution typically occurs at positions ortho or para to the nitro group. organic-chemistry.org In the context of 5-nitropyridine derivatives, this would correspond to the C-4 and C-6 positions. A significant application of this method is the amination of 3-nitropyridines using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, which selectively introduces an amino group at the 2-position (para to the nitro group) to yield 2-amino-5-nitropyridines in moderate to good yields. scispace.comrsc.org VNS has also been successfully applied for the alkylation of nitropyridines using sulfonyl-stabilized carbanions. acs.orgnih.govnih.gov

The general mechanism involves:

Generation of a carbanion with a leaving group (e.g., from chloromethyl phenyl sulfone).

Nucleophilic attack on the electron-deficient pyridine ring (ortho or para to the NO₂ group) to form a Meisenheimer-type adduct. nih.gov

Base-induced elimination of the leaving group (e.g., HCl) from the adduct to form a new, substituted product. acs.orgnih.gov

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to form 2-methyl-5-aminopyridine is a fundamental transformation, yielding a valuable synthetic building block. google.comprepchem.comamazonaws.comgoogle.comdicp.ac.cn This conversion can be achieved through various methods, including biocatalytic and traditional chemical reductions.

A particularly effective method is the biocatalytic reduction using nitroreductase (NR) enzymes. acs.org This approach has been studied as a model reaction for producing anilines from nitroaromatic compounds. researchgate.netacs.org The process often involves using a co-catalyst, such as vanadium pentoxide (V₂O₅), to aid the disproportionation of the hydroxylamine intermediate, which pushes the reaction towards the desired amine product. researchgate.netgoogle.com By employing a fed-batch process to control substrate concentration and prevent intermediate accumulation, high yields of 2-methyl-5-aminopyridine have been achieved. acs.org For example, starting with 200 mM of this compound, a complete conversion and a 95% yield of the amine product were obtained over 18 hours. acs.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Biocatalytic Reduction | Nitroreductase (NR) / V₂O₅ | High selectivity; mild conditions; process can be optimized via enzyme engineering and fed-batch feeding. | researchgate.net, acs.org, acs.org |

| Catalytic Hydrogenation | Sulfided Platinum (Pt/S) | Chemoselectively reduces nitro group in the presence of activated heteroaryl halides with minimal dehalogenation. | acs.org |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Standard, effective method for reducing nitro groups on aromatic rings. | nih.gov |

| Catalytic Hydrogenation | Raney Nickel (Ra-Ni) | Used for the hydrogenation of nitro groups in related pyridine compounds. | researchgate.net |

Traditional chemical methods, such as catalytic hydrogenation, are also widely employed. Catalysts like palladium on carbon (Pd/C) or sulfided platinum are effective for this transformation. acs.orgnih.gov The use of a sulfided platinum catalyst is particularly advantageous when other reducible functional groups, such as halogens, are present on the ring, as it allows for the chemoselective reduction of the nitro group with minimal hydrodehalogenation. acs.org

Functionalization of the Methyl Group

The methyl group of this compound is activated by the electron-withdrawing nitro group, making it susceptible to various functionalization reactions. This activation facilitates reactions that are otherwise difficult to achieve with simple methylpyridines.

The activated methyl group of this compound can undergo condensation reactions with various aldehydes. These reactions typically proceed under the catalysis of a base, such as piperidine. The presence of the nitro group in the para position to the methyl group significantly enhances the reactivity, making the condensation proceed under milder conditions compared to 2-methylpyridines lacking this activating group. nih.govresearchgate.net

For instance, 2-methyl-3,5-dinitropyridine (B14619359) reacts with aromatic aldehydes in toluene (B28343) with catalytic amounts of piperidine. researchgate.net This is a notable improvement over the harsher conditions, such as using a molar equivalent of potassium tert-butoxide in tert-butanol, which are required for 2-methylpyridine (B31789) N-oxides without a nitro group. researchgate.net The reaction leads to the formation of 2-styrylpyridine (B8765038) derivatives, which are valuable intermediates in organic synthesis. mdpi.comresearchgate.net The reaction is generally chemoselective, and in many cases, the trans-alkene is produced exclusively. researchgate.net

Table 1: Condensation Reactions of 2-Methyl-3-nitropyridines with Aromatic Aldehydes researchgate.net

| 2-Methyl-3-nitropyridine Derivative | Aldehyde | Product |

| 2-methyl-3,5-dinitropyridine | Benzaldehyde | 2-(2-phenylvinyl)-3,5-dinitropyridine |

| 2-methyl-3-nitro-5-bromopyridine N-oxide | 4-Chlorobenzaldehyde | 2-(2-(4-chlorophenyl)vinyl)-3-nitro-5-bromopyridine N-oxide |

| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(2-(4-methoxyphenyl)vinyl)-3,5-dinitropyridine |

Reactivity as a Building Block in Complex Molecule Synthesis

This compound and its derivatives are versatile building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comcymitquimica.com The presence of the nitro group not only activates the pyridine ring for certain reactions but also serves as a handle for further transformations, such as reduction to an amino group.

The compound and its analogues are utilized in multicomponent reactions to construct diverse heterocyclic systems. buketov.edu.kzbohrium.com For example, derivatives of this compound have been used in the synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines. buketov.edu.kz These dihydropyridines can then be aromatized to the corresponding 5-nitropyridines, offering an efficient route to previously hard-to-access substituted pyridines. bohrium.com

Furthermore, the bromine atom in derivatives like 3-bromo-2-methyl-5-nitropyridine can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups and the creation of diverse molecular libraries. chemimpex.com This reactivity makes it a valuable intermediate for developing new biologically active compounds. chemimpex.com

Catalytic Reactivity and Ligand Behavior

While the primary focus of research on this compound has been on its reactivity as a substrate, the pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand in coordination chemistry. The electron-withdrawing nitro group, however, reduces the basicity of the nitrogen atom, which can influence its coordinating ability.

The N-oxide derivatives of nitropyridines can also act as ligands. The N-oxide functionality can participate in various chemical reactions, including nucleophilic substitutions and reductions, and can coordinate with metal ions. ontosight.ai The specific catalytic reactivity and ligand behavior of this compound itself are not extensively detailed in the provided search results, which primarily focus on its role as a synthetic intermediate.

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are significantly influenced by the electronic effects of the nitro group. The nitro group is a strong electron-withdrawing group, which affects the rate of reactions at different positions on the pyridine ring. kochi-tech.ac.jp

In nucleophilic aromatic substitution reactions, such as the reaction of 2-bromo-5-nitropyridine (B18158) with anilines, the rate of reaction is influenced by the solvent and the substituents on the nucleophile. researchgate.net For these reactions, a second-order rate constant is typically observed. researchgate.net The reaction rates can be correlated with Hammett's substituent constants, which quantify the electronic effect of substituents on the reactivity. researchgate.net

A study on the kinetics of the acid-catalyzed synthesis of 2-methyl-5-ethyl pyridine from acetaldehyde (B116499) ammonia (B1221849) trimer and paraldehyde (B1678423) developed a kinetic model that described the formation of the main product and side products. rsc.org This type of modeling is essential for process optimization and understanding the reaction mechanism. While this study is on a related compound, similar principles of kinetic and thermodynamic analysis can be applied to reactions involving this compound.

Advanced Spectroscopic and Computational Analysis of 2 Methyl 5 Nitropyridine and Analogues

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and optical properties of heterocyclic compounds like 2-Methyl-5-nitropyridine and its analogues. These computational methods provide deep insights into molecular characteristics that are often challenging to explore through experimental techniques alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful and versatile computational method for investigating the properties of nitropyridine systems. semanticscholar.org By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT allows for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. elixirpublishers.com Methods like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly paired with various basis sets, such as 6-311G(d,p) and cc-pVTZ, to achieve a balance between computational cost and accuracy. utm.mynih.gov These calculations are fundamental for understanding the behavior of molecules like this compound and its derivatives.

The first step in a typical quantum chemical study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. semanticscholar.org For nitropyridine derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For instance, in studies of related molecules like 2-amino-4-methyl-5-nitropyridine, the molecular structures have been determined using the DFT B3LYP/6-311G(2d,2p) approach and compared with experimental X-ray diffraction data. nih.gov

In the case of this compound analogues, such as 2-N-phenylamino-3-nitro-4-methylpyridine, DFT calculations have revealed non-planar conformations. nih.gov The dihedral angle between the nitro group (NO₂) and the pyridine (B92270) ring is a critical parameter, as it influences the electronic interactions within the molecule. nih.gov For example, calculations on 2-nitropyridine-N-oxide showed that augmenting the basis set with diffuse functions can lead to significant changes in calculated bond lengths and angles, highlighting the importance of the chosen computational level. nih.gov Similar computational approaches for this compound would elucidate the planarity of the molecule and the orientation of the methyl and nitro groups relative to the pyridine ring.

| Compound | Method/Basis Set | Parameter | Calculated Value |

|---|---|---|---|

| 2-Nitropyridine-N-oxide | MP2/aug-cc-pVDZ | N₁–O₇ Bond Length | 1.26 Å |

| 2-Nitropyridine-N-oxide | B3LYP/aug-cc-pVTZ | N₁–C₂–N₈ Bond Angle | 116.1° |

| 2-N-Phenylamino-3-nitro-4-methylpyridine | DFT | NO₂ - Pyridine Ring Dihedral Angle | ~25° (gas phase) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to undergo electronic transitions. researchgate.net

For conjugated molecules like nitropyridines, FMO analysis provides insights into intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. researchgate.nettandfonline.com In a study of 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set. nih.gov The analysis revealed that the HOMO is primarily located on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group, indicating a significant charge transfer from the amino-donating group to the nitro-accepting group. The calculated energy gap for 2A3M5NP was found to be 4.3692 eV. researchgate.netresearchgate.net This information is vital for predicting the non-linear optical properties of the molecule.

| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Amino-3-methyl-5-nitropyridine (2A3M5NP) | B3LYP/cc-pVTZ | -6.5811 | -2.2119 | 4.3692 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. semanticscholar.org The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. mdpi.com

MEP analysis of nitropyridine analogues, such as 2-amino-3-methyl-5-nitropyridine, clearly delineates the electron-rich and electron-poor regions. nih.gov Typically, the most negative potential (red) is located around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interactions. mdpi.com Conversely, the positive potential (blue) is often found around the hydrogen atoms of the amino group or methyl group, indicating their susceptibility to nucleophilic attack. semanticscholar.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the pathways of chemical reactions. mdpi.comresearchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled donor NBOs and empty acceptor NBOs. mdpi.com This method is particularly effective for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. mdpi.com A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.

In studies of nitropyridine derivatives like 2-amino-3-methyl-5-nitropyridine, NBO analysis has been used to investigate the ICT from the lone pair orbitals of the amino group nitrogen to the antibonding π* orbitals of the pyridine ring and the nitro group. nih.gov These interactions lead to significant charge delocalization, which stabilizes the molecule and is a key factor in its non-linear optical response. For example, the interaction between a lone pair (LP) orbital of a nitrogen atom and an antibonding π* orbital of an adjacent C-C bond can result in a large stabilization energy, signifying substantial intramolecular charge transfer.

| Compound | Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| HBPAH (Analogue) | π(C46-C48) | π(N39-C50) | 30.35 |

| HBPAH (Analogue) | ∂(C13-H14) | ∂(C11-C13) | 0.51 |

Molecules with significant intramolecular charge transfer, like many nitropyridine derivatives, are often investigated for their non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and have applications in technologies like frequency doubling and optical switching. spiedigitallibrary.org The key molecular property responsible for NLO activity is the first-order hyperpolarizability (β). DFT calculations are widely used to predict the hyperpolarizability of molecules.

For several analogues of this compound, such as 2-(α-methylbenzylamino)-5-nitropyridine (MBANP) and 2-(N-prolinol)-5-nitropyridine (PNP), significant NLO properties have been reported. spiedigitallibrary.orgoptica.org The hyperpolarizability of the MBANP molecule is comparable to that of other well-known para-nitroaniline-like molecules. spiedigitallibrary.org The calculated NLO coefficient d₂₂ of MBANP is 126 times larger than that of quartz. spiedigitallibrary.org Similarly, PNP possesses one of the highest optical nonlinearities in the nitropyridine family. optica.org These enhanced NLO responses are directly linked to the efficient ICT from the donor group (e.g., amino or prolinol) to the acceptor nitro group through the π-conjugated pyridine ring.

| Compound | Property | Value | Comparison |

|---|---|---|---|

| 2-(α-methylbenzylamino)-5-nitropyridine (MBANP) | d₂₂ | 126 x d₁₁ (quartz) | 1.46 x d₃₃ (LiNbO₃) |

| (-)-2-(α-Methylbenzylamino)-5-nitropyridine (MBA-NP) | d₂₂ | 30x10⁻¹² m.V⁻¹ | - |

| 2-(N-prolinol)-5-nitropyridine (PNP) | Powder Efficiency | 140 x urea | - |

Basis Set Selection and Validation

In the computational analysis of this compound and its analogues, the selection of an appropriate basis set is a critical step that significantly influences the accuracy of the predicted molecular properties. The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost.

Commonly employed basis sets for molecules of this type include the Pople-style basis set 6-311G(d,p) and Dunning's correlation-consistent basis set cc-pVTZ . uni-rostock.de The 6-311G(d,p) basis set is a split-valence basis set that describes the core electrons with a single basis function (contracted from six Gaussian functions) and the valence electrons with three basis functions (composed of three, one, and one Gaussian function, respectively). uni-rostock.de The (d,p) designation indicates the addition of polarization functions, which are higher angular momentum functions (d-functions on heavy atoms and p-functions on hydrogen atoms) that allow for a more accurate description of the electron distribution in the molecule. uni-rostock.de

The correlation-consistent polarized Valence Triple Zeta (cc-pVTZ) basis set is designed to systematically converge towards the complete basis set limit. This means that as you move to higher levels of the correlation-consistent family (e.g., cc-pVQZ, cc-pV5Z), the calculated properties should systematically approach the true value.

The validation of the chosen basis set is typically performed by comparing the calculated results with experimental data. For instance, the optimized molecular geometry obtained from calculations can be compared with X-ray diffraction data, and calculated vibrational frequencies can be compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. researchgate.netjetir.org The level of theory, which describes the method used to solve the Schrödinger equation, is also crucial. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for such calculations. researchgate.net The combination of a suitable basis set and level of theory, such as B3LYP/cc-pVTZ, has been shown to provide reliable predictions for the structural and spectroscopic properties of similar pyridine derivatives. nih.gov

| Basis Set | Description | Common Applications |

| 6-311G(d,p) | Pople-style split-valence triple-zeta with d and p polarization functions | Geometry optimization, vibrational frequency calculations |

| cc-pVTZ | Dunning's correlation-consistent polarized Valence Triple Zeta | High-accuracy energy calculations, spectroscopic property predictions |

Spectroscopic Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding of this compound. nih.gov FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, while FT-Raman spectroscopy involves the inelastic scattering of laser light. nih.gov These two techniques are complementary, as some vibrational modes may be more active in one technique than the other.

For pyridine derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, the nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. In a related compound, 5-iodo-2-methyl-3-nitropyridine, these are observed around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The C-H stretching vibrations of the methyl group and the aromatic ring are generally observed in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the pyridine ring usually appear in the 1400-1650 cm⁻¹ range. researchgate.net

Computational methods, such as DFT, are often used in conjunction with experimental spectroscopy to aid in the assignment of vibrational modes. nih.gov By calculating the theoretical vibrational spectrum, researchers can compare it with the experimental data and make more confident assignments.

| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Spectroscopic Technique |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | FTIR |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | FTIR |

| Aromatic C-H | Stretch | 3000-3100 | FTIR, FT-Raman |

| Methyl (CH₃) | Stretch | 2850-3000 | FTIR, FT-Raman |

| Aromatic C=C | Stretch | 1400-1650 | FTIR, FT-Raman |

A more detailed analysis of the vibrational spectra involves the assignment of each observed band to a specific normal mode of vibration. This is often accomplished with the aid of Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode. researchgate.net

For complex molecules like this compound, many vibrational modes are not "pure" but are mixtures of several types of motion. PED analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis), helps to disentangle these contributions. jetir.orgresearchgate.net For example, a band in the spectrum might be assigned as having contributions of 60% C-C stretching, 20% C-H in-plane bending, and 20% other motions. This detailed assignment is crucial for a complete understanding of the molecule's dynamics and for validating the force field used in the computational model. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum, the protons of the methyl group would be expected to appear as a singlet at a chemical shift (δ) around 2.5 ppm. The aromatic protons on the pyridine ring will have distinct chemical shifts depending on their position relative to the electron-withdrawing nitro group and the methyl group. Protons adjacent to the nitro group are typically deshielded and appear at higher chemical shifts, potentially in the range of 8-9 ppm.

In the ¹³C NMR spectrum, the carbon atom of the methyl group would have a characteristic chemical shift. The carbons of the pyridine ring will also show distinct signals. The carbon atom attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used to predict NMR chemical shifts, which can then be compared with experimental data for structural confirmation. researchgate.netresearchgate.net

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

| ¹H | Methyl (CH₃) | ~2.5 |

| ¹H | Aromatic (H adjacent to NO₂) | 8.0 - 9.0 |

| ¹³C | Methyl (CH₃) | ~20-30 |

| ¹³C | Aromatic (C attached to NO₂) | >140 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the nitro group and the aromatic pyridine ring gives rise to characteristic electronic transitions.

Typically, π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, and n → π* transitions, involving the promotion of a non-bonding electron (for example, from the oxygen atoms of the nitro group) to a π* antibonding orbital, are observed. researchgate.netresearchgate.net For a similar compound, 2-amino-3-methyl-5-nitropyridine, experimental absorption peaks were observed at 220 nm (π → π) and 345 nm (n → π). researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netals-journal.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide theoretical spectra that can be compared with experimental UV-Visible spectra. beilstein-journals.org This comparison helps in the assignment of the observed absorption bands to specific electronic transitions and provides a deeper understanding of the electronic structure of the molecule. nih.gov

| Transition Type | Description | Approximate Wavelength (nm) |

| π → π | Electron promotion from a π bonding orbital to a π antibonding orbital | 200 - 300 |

| n → π | Electron promotion from a non-bonding orbital to a π antibonding orbital | 300 - 400 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula.

Vibrational Spectroscopy (FTIR, FT-Raman)

Molecular Docking Studies and Biological Interaction Modeling

Molecular docking has emerged as a powerful computational tool to elucidate the potential biological targets of novel compounds and to understand the molecular basis of their activity. For this compound and its analogues, docking studies have been instrumental in predicting their binding affinities and interaction patterns with various protein targets, providing critical insights for drug design and development.

Interaction with Viral Proteins

An analogue of this compound, 2-amino-5-methyl pyridine, has been investigated for its potential to interact with the main protease of the COVID-19 virus (PDB ID: 7BQY). Molecular docking simulations revealed a binding energy of -3.32 kcal/mol. researchgate.netresearchgate.net The study highlighted specific interactions within the protein's binding site, where two hydrogen bonds are formed with the amino acid residues Asn-119A and Gly-143A, suggesting a potential mechanism of viral inhibition. researchgate.net

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| 2-Amino-5-methyl pyridine | COVID-19 Main Protease | 7BQY | -3.32 | Asn-119A, Gly-143A (H-bond) |

Anticancer Activity Modeling

The potential of nitropyridine derivatives as anticancer agents has been extensively explored through molecular docking. These studies have helped to identify key enzymes involved in cancer progression as potential targets.

Inhibition of Protein Kinases:

Nitropyridine-linked 4-arylidene-thiazolidin-4-one derivatives have been identified as potent anticancer agents, and molecular docking has been used to understand their mechanism of action. nih.gov For instance, docking studies against protein kinases Akt1 and CDK4, which are crucial in cancer cell proliferation and survival, have shown significant binding affinities. One of the synthesized compounds exhibited binding energies of -7.8 kcal/mol and -10.1 kcal/mol against Akt1 and CDK4, respectively, indicating strong inhibitory potential. researchgate.net

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

| Nitropyridine linked 4-arylidene-thiazolidin-4-one | Akt1 | -7.8 |

| Nitropyridine linked 4-arylidene-thiazolidin-4-one | CDK4 | -10.1 |

In another study, derivatives of 1,2,3-triazolyl-pyridine were investigated as inhibitors of Aurora B kinase, a key protein in cell division and a target for cancer therapy. The docking scores for these compounds were found to be as low as -10.2 and -9.5 kcal/mol, suggesting a high affinity for the kinase. pharmacophorejournal.com

Interaction with Cyclooxygenase-2 (COX-2):

Derivatives of 2,3-diaryl-3H-imidazo[4,5-b]pyridine, which can be synthesized from nitropyridine precursors, have been studied for their anti-inflammatory and anticancer properties by targeting the COX-2 enzyme. nih.gov Molecular docking studies of these derivatives have revealed significant binding interactions. For example, one derivative showed a docking score of -11.50 kcal/mol, forming hydrogen bonds with Arg513, Val523, and Tyr355 in the active site of COX-2. nih.gov Another related compound demonstrated a docking score of -13.22 kcal/mol, with hydrogen bond interactions at His90, Arg513, and Tyr356. nih.gov

| Compound Derivative | Target Protein | Binding Score (kcal/mol) | Interacting Residues |

| Diaryl-imidazo-pyridine Derivative 1 | COX-2 | -11.50 | Arg513, Val523, Tyr355 |

| Diaryl-imidazo-pyridine Derivative 2 | COX-2 | -13.22 | His90, Arg513, Tyr356 |

Furthermore, computational studies on 2-methoxy-4-methyl-5-nitropyridine, a close analogue, have indicated its potential as a potent inhibitor against bladder cancer, underscoring the relevance of the nitropyridine scaffold in the development of new anticancer drugs. nih.gov

Applications of 2 Methyl 5 Nitropyridine in Chemical Research

Organic Synthesis Building Block

In organic synthesis, 2-Methyl-5-nitropyridine serves as a foundational intermediate, enabling the construction of a wide array of functionalized molecules. mdpi.comcdnsciencepub.com Its significance stems from the strategic placement of its functional groups, which allows for selective reactions to build diverse chemical architectures.

A primary application of this compound is its role as a precursor for various substituted pyridine (B92270) derivatives. The most fundamental and widely used transformation is the reduction of the nitro group to an amine, yielding 5-amino-2-methylpyridine (B47470). google.comresearchgate.net This reaction is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C). google.comgoogle.com The resulting aminopyridine is a crucial intermediate that can undergo further reactions to introduce new functional groups and build more complex pyridine-based structures. acs.org

For example, the 5-amino-2-methylpyridine obtained from the reduction can be converted into 5-bromo-2-methylpyridine (B113479) through a Sandmeyer-type reaction, involving diazotization followed by treatment with a bromine source. google.com This highlights the utility of the nitro group as a masked amino group, which can then be transformed into other functionalities. Another synthetic route starting from the related 2-chloro-5-nitropyridine (B43025) involves malonation followed by hydrolysis and decarboxylation to produce this compound, which is then reduced to the corresponding amine. cdnsciencepub.comgoogle.com

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-Amino-2-methylpyridine | Key intermediate for further functionalization. google.comresearchgate.netgoogle.com |

| 5-Amino-2-methylpyridine | Diazotization followed by bromination | 5-Bromo-2-methylpyridine | Introduction of a halogen for cross-coupling reactions. google.com |

| 2-Chloro-5-nitropyridine | Reaction with diethyl malonate, followed by hydrolysis and decarboxylation | This compound | Synthesis of the title compound from a halogenated precursor. google.comchemicalbook.com |

The utility of this compound extends to the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. nih.gov The key intermediate, 5-amino-2-methylpyridine, derived from the reduction of this compound, is often the starting point for constructing these complex scaffolds.

For instance, research into potent 5-HT1F receptor agonists for potential antimigraine therapy has utilized a related starting material, 2-amino-4-methyl-5-nitropyridine. acs.org This compound undergoes reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by reductive cyclization to form a pyrrolo[2,3-c]pyridine nucleus, a fused heterocyclic system. acs.org Similarly, derivatives of 2-amino-5-nitropyridine (B18323) are used to synthesize other fused systems like nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potential as anticancer agents. mdpi.comnih.gov These examples demonstrate the role of the 5-nitropyridine framework as a versatile platform for building diverse heterocyclic structures, including pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov

While this compound and its derivatives are crucial for building molecules that may contain a pyrimidine (B1678525) ring, available literature from the conducted searches does not extensively detail its specific application in the diversification of pre-existing pyrimidine frameworks for structure-activity relationship (SAR) studies. One study used the related 2-chloro-5-nitropyridine to synthesize a series of N-(pyrimidin-5-yl)acetamide inhibitors, where the pyridine moiety was coupled to a pyrimidine amine. mdpi.com This represents the construction of a larger molecule containing both rings rather than the modification of an existing pyrimidine core.

Medicinal Chemistry Research

In medicinal chemistry, this compound is valued as a key starting material or intermediate for the synthesis of compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.

The compound serves as an essential building block in the synthesis of various pharmaceuticals. The transformation of this compound into 5-amino-2-methylpyridine is a frequently cited step in patented synthetic routes for creating novel compounds intended for therapeutic use. google.com

A significant application of this compound in medicinal chemistry is in the development of anti-inflammatory agents. google.comgoogle.com A US patent describes a synthetic pathway where this compound is hydrogenated to 5-amino-2-methylpyridine. google.com This amine is then used as a key intermediate in the preparation of novel aromatic heterocyclic compounds designed to inhibit the production of proinflammatory cytokines like TNF-α and IL-1β, which are implicated in chronic inflammatory diseases. google.com

Another patent details the use of the related isomer, 2-chloro-3-methyl-5-nitropyridine, as a starting material for substituted pyridine compounds intended for the treatment of inflammatory conditions. google.com Furthermore, broader studies on nitropyridines have led to the synthesis of imidazo[4,5-b]pyridines, which have been identified as new potential anti-inflammatory agents for treating autoimmune diseases. nih.gov

| Starting Material/Intermediate | Target Compound Class | Therapeutic Target | Reference |

|---|---|---|---|

| This compound | Aromatic heterocyclic compounds | Proinflammatory Cytokines (e.g., TNF-α, IL-1β) | google.com |

| 2-Chloro-3-methyl-5-nitropyridine | Substituted pyridine compounds | Inflammation | google.com |

| 2,4-Dichloro-3-nitropyridine (B57353) | Imidazo[4,5-b]pyridines | Phosphodiesterase 4 (PDE4) / Autoimmune Diseases | nih.gov |

Synthesis of Pharmaceutical Compounds

Antimicrobial and Antifungal Agents

Derivatives of this compound have demonstrated notable potential as antimicrobial and antifungal agents. The introduction of the nitropyridine moiety into various molecular frameworks has been shown to enhance their activity against a range of pathogens. For instance, nitropyridine-containing complexes have exhibited antimicrobial activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, as well as the fungus C. albicans. mdpi.com The synthesis of novel 2-methyl-5-nitroaniline (B49896) derivatives has also yielded compounds with significant antimicrobial efficacy.

A study on benzamides and sulfonamides derived from 2-amino-5-nitropyridine revealed promising activity against both Gram-positive and Gram-negative bacterial strains isolated from clinical patients. One sulfonamide derivative, in particular, showed significant potential as a lead compound for a new antibacterial agent.

| Compound Type | Target Organisms | Observed Activity |

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans | Comparable to ciprofloxacin (B1669076) and Nystatin |

| 2-Methyl-5-nitroaniline derivatives | Various bacteria and fungi | Good antimicrobial activity |

| Benzamide derivatives of 2-amino-5-nitropyridine | Gram-positive and Gram-negative bacteria | Promising antibacterial activity |

| Sulfonamide derivative of 2-amino-5-nitropyridine | Gram-positive and Gram-negative bacteria | Lead compound potential |

Anticancer Agents

The scaffold of this compound is a recurring motif in the design of novel anticancer agents. globalgrowthinsights.com Its derivatives have been investigated for their cytotoxic effects against a variety of cancer cell lines. For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have shown high selectivity against certain cancer types. nih.gov One derivative demonstrated an IC₅₀ of 6.41 μM against MCF-7 breast cancer cells, while another had an IC₅₀ of 7.63 μM against HepG2 liver cancer cells. nih.govnih.gov

Furthermore, the synthesis of phenylpiperazine derivatives starting from 2-chloro-5-nitropyridine has yielded compounds with potent anticancer activity against prostate cancer cell lines, including DU 145, PC-3, and LNCaP. nih.gov One such derivative induced apoptosis and DNA fragmentation in these cell lines. nih.gov The compound 1-methyl-3-(5-nitropyridin-2-yl) urea, synthesized from 2-chloro-5-nitropyridine, serves as a crucial intermediate for various small molecule anticancer drugs. researchgate.netiaea.org

| Derivative Class | Cancer Cell Line | IC₅₀ Value |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35a) | MCF-7 (Breast Cancer) | 6.41 μM nih.govnih.gov |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (35d) | HepG2 (Liver Cancer) | 7.63 μM nih.govnih.gov |

| Phenylpiperazine derivative (5a) | Prostate Cancer (DU 145, PC-3, LNCaP) | Exerted the highest cytotoxic activity among tested compounds nih.gov |

Antiviral Agents (e.g., HIV Reverse Transcriptase Inhibitors)

Nitropyridine derivatives have emerged as a promising class of compounds in the search for new antiviral therapies, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. bohrium.combohrium.com Research has shown that 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole analogues can exhibit significant anti-HIV-1 activity, with some compounds showing activity in the submicromolar range. nih.gov

The structural design of these inhibitors often involves creating a "butterfly-like" conformation that fits into the non-nucleoside binding pocket of the HIV-1 reverse transcriptase. nih.gov In these molecules, the diarylmethane portion acts as the "wings," while the substituted nitroimidazole or nitropyridine moiety serves a role similar to other components of established NNRTIs. nih.gov The synthesis of these compounds often utilizes precursors like 2-chloro-4-methyl-5-nitropyridine. google.com

Janus Kinase (JAK2) Inhibitors

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, and its dysregulation is implicated in various cancers and inflammatory diseases. nih.govgoogle.com Consequently, the development of JAK2 inhibitors is a significant area of pharmaceutical research. google.comgoogle.com Derivatives of this compound have been successfully utilized in the synthesis of potent JAK2 inhibitors.

Specifically, a series of compounds were synthesized starting from 2-chloro-5-methyl-3-nitropyridine (B188117) and the isomeric 2-amino-3-methylpyridine. nih.gov The most potent of these compounds demonstrated significant inhibition of JAK2 with IC₅₀ values in the range of 8.5–12.2 µM. mdpi.comnih.gov This highlights the utility of the nitropyridine scaffold in designing selective kinase inhibitors.

| Starting Material | Inhibitor Class | IC₅₀ Range for JAK2 Inhibition |

| 2-Chloro-5-methyl-3-nitropyridine | Amide derivatives | 8.5–12.2 µM mdpi.comnih.gov |

| 2-Amino-3-methylpyridine | Sulfamide derivatives | 8.5–12.2 µM mdpi.comnih.gov |

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the repair of DNA double-strand breaks, making it an attractive target for cancer therapy, particularly in combination with radiation or DNA-damaging chemotherapy. researchgate.netmdpi.com A highly selective DNA-PK inhibitor, AZD7648, has been synthesized using a nitropyridine derivative as a starting material. nih.govresearchgate.net

The synthesis of AZD7648 begins with commercially available 2-amino-4-methyl-5-nitropyridine. nih.govresearchgate.net This starting material undergoes a series of reactions to construct the complex heterocyclic core of the final inhibitor. nih.govresearchgate.net The development of efficient synthetic routes to such inhibitors is a critical aspect of their translation into clinical use. researchgate.net

Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. nih.gov Inhibitors of specific PDEs have therapeutic applications in a range of conditions, including inflammatory diseases. nih.govresearchgate.netrsc.org Nitropyridine derivatives have been employed as precursors in the synthesis of potent phosphodiesterase inhibitors.

An efficient solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines with inhibitory activity against phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7) was developed using 2,4-dichloro-3-nitropyridine as a key starting material. nih.gov This approach allows for the rapid generation of a diverse set of compounds for screening and structure-activity relationship studies. researchgate.net

Structure-Activity Relationship (SAR) Studies of Nitropyridine Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For nitropyridine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

In the context of JAK2 inhibitors derived from nitropyridines, it has been observed that the substitution pattern on the pyridine ring and the nature of the appended functional groups are critical for inhibitory activity. nih.gov Similarly, for anti-HIV-1 agents based on 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazole, SAR studies have revealed that the substitution pattern on the diarylmethane moiety significantly impacts antiviral potency. nih.gov Specifically, meta-substitution on one of the phenyl rings was found to be particularly influential. nih.gov

The development of DNA-PK inhibitors has also benefited from SAR studies, leading to the identification of highly potent and selective compounds. These studies guide the rational design of new derivatives with improved pharmacological profiles.

Development of Radiolabeled Compounds for Diagnostic and Therapeutic Applications

The core structure of nitropyridine, found in this compound, serves as a crucial scaffold for the synthesis of radiolabeled molecules used in medical imaging and treatment. nih.gov Researchers have successfully utilized nitropyridine derivatives to create positron emission tomography (PET) tracers for monitoring pathological conditions. nih.gov

A notable application is in the field of neuroimaging. For instance, a radiochemical synthesis method was developed for [¹⁸F]4-amino-3-fluoro-5-methylpyridine, a promising candidate for detecting demyelinated lesions in the brain. nih.gov The synthesis starts with a 4-nitropyridine-N-oxide derivative, which undergoes an ¹⁸F/¹⁹F isotope exchange, followed by the reduction of the nitro group. The resulting compound has been shown to effectively cross the blood-brain barrier in animal models. nih.gov Furthermore, derivatives have been explored for their potential as radiolabeled imaging agents in cancer diagnostics, which could help in the detection of tumors.

Another significant achievement is the synthesis of the PET tau tracer [¹¹C]PBB3, which involved a multi-step process starting from a nitropyridine-containing precursor. nih.gov These examples underscore the utility of the nitropyridine framework in designing sophisticated diagnostic tools.

Agrochemical Research

This compound and related structures are foundational in agrochemical research, serving as key building blocks for new crop protection agents. guidechem.comgithub.comopenpr.com The biocatalytic reduction of 2-Methyl-5-nitro-pyridine to its corresponding aniline (B41778) is a reaction of great interest to the chemical industry for producing valuable synthons for agrochemicals. researchgate.net

Synthesis of Pesticides and Herbicides

The molecular structure of this compound is integral to the synthesis of a variety of pesticides and herbicides. guidechem.com Research has demonstrated that the strategic modification of the nitropyridine ring leads to compounds with significant biological activity.

In herbicide development, 2-chloro-3(5)-nitropyridines have been used as starting materials to synthesize novel phenylaminoacetates and propionates. nih.gov One such compound, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, exhibited high herbicidal activity against barnyard grass, with an IC₅₀ of 27.7 mg/L. nih.gov

In the realm of insecticides, 2-chloro-5-nitropyridine has been the precursor for a new series of insecticidal compounds. nih.gov A study on nitropyridyl-based dichloropropene ethers found that the position of the nitro group significantly impacts insecticidal efficacy. The 5-NO₂ isomer (LC₅₀ = 7.45 mg/L against M. separata) was found to be considerably more potent than the 3-NO₂ isomer (LC₅₀ > 40 mg/L). acs.org This highlights the importance of the 5-nitro substitution pattern found in this compound for creating effective agrochemicals.

| Compound Class | Precursor | Target Pest/Weed | Notable Finding |

|---|---|---|---|

| Phenylaminoacetates/Propionates | 2-chloro-3(5)-nitropyridines | Barnyard Grass | A synthesized propanoate showed high herbicidal activity (IC₅₀ 27.7 mg/L). nih.gov |

| Dichloropropene Ethers | 2,6-dichloro-3-nitropyridine | M. separata, P. xylostella | The 5-NO₂ isomer was significantly more active as an insecticide than the 3-NO₂ isomer. acs.org |

| Insecticides | 2-chloro-5-nitropyridine | M. separata, P. xylostella, P. litura | Two derivatives showed median lethal concentrations (LD₅₀) of 4–12 mg/L. nih.gov |

Materials Science Applications

The applications of this compound extend into materials science, where its chemical properties are harnessed to create advanced materials. github.com It serves as a valuable intermediate or building block in the production of polymers, dyes, and optical materials. netascientific.comnbinno.com

Specialty Polymers and Resins with Enhanced Properties

This compound is utilized in the synthesis of specialty polymers and resins. netascientific.com The incorporation of this compound into polymer structures can confer enhanced thermal stability and chemical resistance compared to conventional materials. netascientific.com It acts as a building block for complex polymeric structures, contributing to improved mechanical properties.

Dyes and Pigments

The compound is a known precursor in the synthesis of various dyes and pigments. guidechem.comnbinno.comontosight.ai The chromophoric nitro group and the pyridine ring system make it a suitable starting point for creating colored organic molecules. ontosight.ai Its derivatives are used as intermediates for producing a range of dyestuffs, including azo dyes. ontosight.ai

Optical Materials

A particularly specialized application within materials science is the use of this compound derivatives in nonlinear optical (NLO) materials. optica.org The compound (-) 2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP), derived from the 5-nitropyridine structure, has been identified as an important organic NLO material. royalsocietypublishing.org

Researchers have successfully grown large, high-quality single crystals of MBA-NP, which are essential for optical applications. royalsocietypublishing.orgspiedigitallibrary.org These crystals have been extensively characterized to determine their NLO properties.

| Property | Value/Finding | Reference Compound(s) |

|---|---|---|

| Material | (-) 2-(α-methylbenzylamino)-5-nitropyridine (MBA-NP) | |

| Application | Nonlinear Optical (NLO) Material | |

| Coherence Length (l₂₂) | 1.8 µm | MNA (0.7µm), Quartz (20µm) spiedigitallibrary.org |

| Second Harmonic Generation | Type I phase-matching observed | No evidence of Type II spiedigitallibrary.org |

| SHG Efficiency | 50% at 117 MWcm⁻² for 1.06µm radiation | N/A spiedigitallibrary.org |

| Nonlinear Optical Coefficient (d₂₂) | 30x10⁻¹² m.V⁻¹ | N/A spiedigitallibrary.org |

The development of materials like MBA-NP, which relies on the 5-nitropyridine backbone, is driven by the search for highly nonlinear organic materials for applications in three-wave mixing and generating tunable coherent radiation. optica.org

Catalysis and Ligand Chemistry